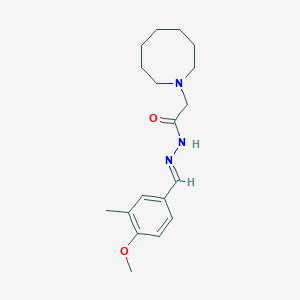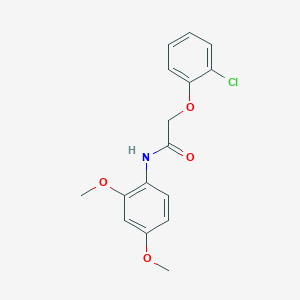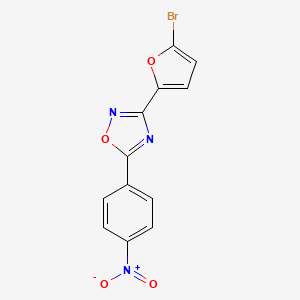![molecular formula C13H8Cl2N4OS B5588977 4-[(3,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588977.png)
4-[(3,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives generally involves multi-step reactions, starting with the preparation of basic nuclei like 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol through cyclization processes, followed by condensation with different aldehydes to form Schiff bases (Singh & Kandel, 2013). Another approach involves the reaction of 4-amino benzoic acid with hydrazine hydrate to produce 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol, which is then treated with aromatic aldehydes to produce the title compounds (Rajurkar, Deshmukh, & Sonawane, 2016).
Molecular Structure Analysis
The crystal and molecular structure of related triazole compounds has been studied through methods such as X-ray diffraction and molecular modeling, providing insight into their conformational features and stability (Sarala et al., 2006). These studies reveal the geometric parameters, conformations, and relative energy of tautomeric species, contributing to an understanding of the structural basis for the biological activity of triazole derivatives (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazole derivatives are known for their versatile chemical reactions, allowing for the synthesis of a wide array of compounds with varied biological activities. They participate in reactions such as cyclization, condensation with aldehydes to form Schiff bases, and addition reactions with different functional groups (Jubie et al., 2011). The chemical reactivity is influenced by the molecular structure, particularly the presence of the triazole ring and substituents, which can interact with various biological targets.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different fields. These properties are determined by the structural features of the compounds, including the presence of functional groups and the overall molecular geometry. The solubility in water and organic solvents, along with melting points, provides insight into the compound's stability and suitability for various applications (Sarhan et al., 2008).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. Studies on their spectroscopic features, biological activity predictions, and theoretical analyses help in understanding these chemical properties and designing compounds with desired activities. The interaction of triazole derivatives with metal ions, forming complexes with potential applications, is an area of interest in the study of their chemical properties (Sancak et al., 2007).
科学的研究の応用
Structural and Conformational Analysis
The compound's structural and conformational features, which can be related to its biological activity, have been extensively studied through X-ray diffraction and molecular modeling techniques. These studies provide valuable insights into the compound's stability, reactivity, and potential interactions with biological targets. The use of advanced computational methods such as ab initio and density functional theory (DFT) helps in predicting the compound's behavior in various environments, contributing to its application in designing more effective molecules for specific purposes (Karayel & Özbey, 2008).
Antimicrobial Activity
The compound, along with its derivatives, has been evaluated for antimicrobial activities against various bacterial strains. The structure-activity relationship studies highlight the importance of specific functional groups and their positions on the molecule in determining its efficacy against microbial targets. Such studies are crucial for the development of new antibiotics and antifungal agents, particularly in the face of increasing antibiotic resistance (Ulusoy, Gürsoy, & Ötük, 2001).
Corrosion Inhibition
In the field of materials science, the compound has been explored as a potential corrosion inhibitor for metals, particularly copper, in aggressive environments like saline solutions. The compound's ability to form a protective layer on the metal surface, thus preventing corrosion, is of significant interest for extending the life of metal components in various industrial applications. Electrochemical studies, combined with surface analysis techniques such as ToF-SIMS, provide a comprehensive understanding of the inhibitor's performance and mechanism of action (Chauhan et al., 2019).
特性
IUPAC Name |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS/c14-9-4-3-8(6-10(9)15)7-16-19-12(17-18-13(19)21)11-2-1-5-20-11/h1-7H,(H,18,21)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDBJFEKWAEGM-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-Dichlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5588931.png)

![4-{[4-(2-furyl)-2-thienyl]amino}benzenesulfonamide](/img/structure/B5588949.png)
![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)

![4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5588959.png)
![1-[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5588962.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5588973.png)
![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588979.png)

